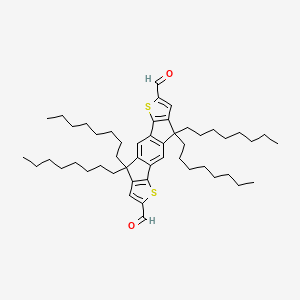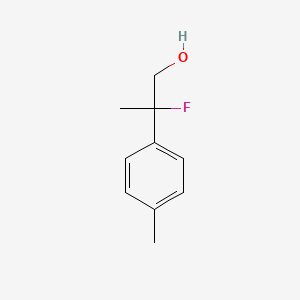
2-Fluoro-2-(p-tolyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(p-tolyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated alcohol, where the fluorine atom is attached to the second carbon of the propanol chain, and a p-tolyl group (a benzene ring with a methyl group) is attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(p-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the fluorination of 2-(p-tolyl)propan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-(p-tolyl)propan-1-ol in an inert solvent like dichloromethane. The reaction mixture is then stirred at a low temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The choice of fluorinating agents and solvents may also be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Fluoro-2-(p-tolyl)propan-1-one, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, 2-Fluoro-2-(p-tolyl)propane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents in solvents like dichloromethane.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 2-Fluoro-2-(p-tolyl)propan-1-one.
Reduction: 2-Fluoro-2-(p-tolyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(p-tolyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit improved pharmacokinetic properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals. This compound may serve as a precursor for the synthesis of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and materials, where fluorine’s unique properties are desired.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(p-tolyl)propan-1-ol depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. Fluorine’s high electronegativity and small size can enhance binding affinity to enzymes or receptors, potentially leading to increased biological activity. The p-tolyl group can also contribute to the compound’s overall hydrophobicity and molecular interactions.
Comparación Con Compuestos Similares
2-Fluoro-2-(p-tolyl)propan-1-ol can be compared to other similar compounds, such as:
2-Fluoro-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group. The presence of the methyl group in this compound can influence its reactivity and physical properties.
2-Chloro-2-(p-tolyl)propan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom’s unique properties, such as its high electronegativity and small size, can lead to different reactivity and biological activity.
2-Bromo-2-(p-tolyl)propan-1-ol: Similar structure but with a bromine atom instead of a fluorine atom. Bromine’s larger size and lower electronegativity compared to fluorine can result in different chemical behavior.
Propiedades
IUPAC Name |
2-fluoro-2-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJSYYJLZQJETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


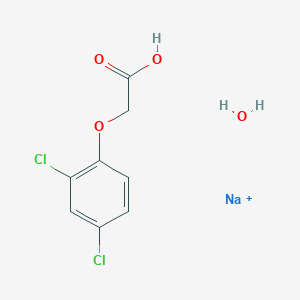

![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
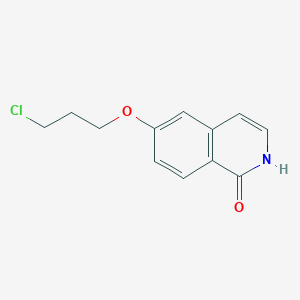
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
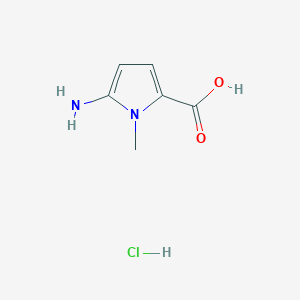

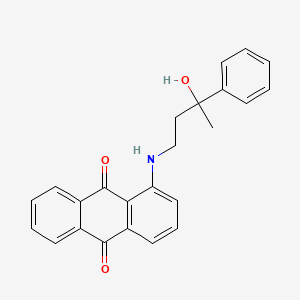
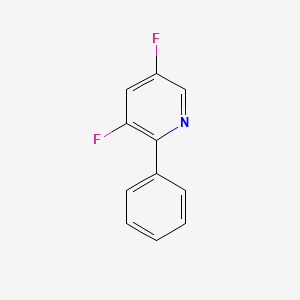
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

